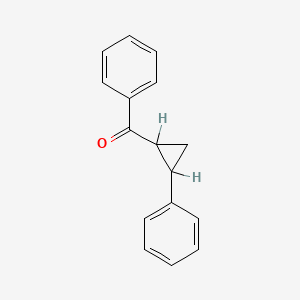

Phenyl(2-phenylcyclopropyl)methanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl-(2-phenylcyclopropyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYYQUZSKSMWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921401 | |

| Record name | Phenyl(2-phenylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-91-1, 1145-92-2, 15295-43-9 | |

| Record name | NSC172578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC168921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002920756 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl(2-phenylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenyl 2 Phenylcyclopropyl Methanone and Its Analogs

Direct Cyclopropanation Reactions

Direct cyclopropanation strategies involve the creation of the three-membered ring on a precursor molecule that already contains the basic carbon skeleton. These methods are among the most common for synthesizing cyclopropyl (B3062369) ketones.

The Johnson-Corey-Chaykovsky reaction is a cornerstone in the synthesis of three-membered rings such as cyclopropanes, epoxides, and aziridines. wikipedia.org For the synthesis of phenyl(2-phenylcyclopropyl)methanone, which is a cyclopropyl ketone, the reaction typically starts from a chalcone (B49325) (an α,β-unsaturated ketone). nrochemistry.com The reaction of these enones with a stabilized sulfur ylide, such as dimethyloxosulfonium methylide, proceeds via a 1,4-conjugate addition, followed by ring closure, to selectively yield the corresponding cyclopropane (B1198618). nrochemistry.comorganic-chemistry.org This method is favored over epoxidation, which can occur with less stable sulfur ylides. adichemistry.com

A general procedure for synthesizing cyclopropyl ketones like this compound involves the reaction of the corresponding chalcone with dimethyloxosulfonium methylide. rsc.org This stabilized ylide is typically generated in situ from trimethylsulfoxonium (B8643921) iodide and a strong base. rsc.org The 1,4-addition of the ylide to the chalcone is a Michael-Initiated Ring Closure (MIRC) type reaction, which results in the formation of the cyclopropane ring rather than an epoxide. adichemistry.com

The generation of the necessary sulfur ylide is the first critical step. Dimethyloxosulfonium methylide, also known as the Corey-Chaykovsky Reagent (CCR), is typically prepared from trimethylsulfoxonium iodide by deprotonation with a strong base. organic-chemistry.orgchemeurope.com Sodium hydride (NaH) is a commonly used base for this purpose, and the reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). adichemistry.comrsc.org

Once the ylide is formed, the chalcone is added to the solution. The reaction is typically stirred at room temperature for several hours to ensure completion. rsc.org After the reaction is complete, it is quenched with water, and the product is extracted using an organic solvent like ethyl acetate (B1210297). nrochemistry.comrsc.org Purification is then performed using techniques such as flash silica (B1680970) gel column chromatography. nrochemistry.comrsc.org

Table 1: Typical Reagents and Conditions for Corey-Chaykovsky Cyclopropanation

| Component | Role | Specific Example | Solvent | Temperature |

|---|---|---|---|---|

| Chalcone | Substrate | 1,3-Diphenylprop-2-en-1-one | DMSO | Room Temperature |

| Sulfur Ylide Precursor | Reagent | Trimethylsulfoxonium Iodide | DMSO | Room Temperature |

| Base | Reagent | Sodium Hydride (60% in oil) | DMSO | Room Temperature |

This table summarizes a common procedure for the synthesis of this compound, which has been reported with an 82% yield. rsc.org

The mechanism of the Corey-Chaykovsky reaction dictates the product outcome when using α,β-unsaturated carbonyl compounds. The key is the stability of the sulfur ylide employed. adichemistry.com

Ylide Formation : A strong base, such as sodium hydride, deprotonates the trimethylsulfoxonium salt to form the nucleophilic dimethyloxosulfonium methylide. organic-chemistry.orgadichemistry.com

Nucleophilic Attack : The stabilized ylide attacks the chalcone. There are two possible sites of attack: the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-conjugate addition). With stabilized ylides like dimethyloxosulfonium methylide, the 1,4-addition is favored. wikipedia.org This addition is reversible, but it leads to a more stable enolate intermediate. adichemistry.com

Intramolecular Ring Closure : The resulting enolate then undergoes an intramolecular nucleophilic substitution. The enolate oxygen attacks the carbon bearing the sulfoxonium group, leading to a ring-closing step. wikipedia.org

Leaving Group Departure : The dimethyl sulfoxide (DMSO) moiety is a good leaving group and is expelled, resulting in the formation of the stable cyclopropane ring. wikipedia.orgorganic-chemistry.org

This pathway, known as a Michael-Initiated Ring Closure (MIRC), is thermodynamically controlled and selectively produces the cyclopropyl ketone instead of the epoxide that would result from a kinetically controlled 1,2-addition. adichemistry.com The reaction is also typically diastereoselective, favoring the formation of the trans-cyclopropane product. adichemistry.com

An alternative approach to forming the cyclopropane ring is through an intramolecular nucleophilic displacement. acs.org This classic strategy involves a molecule that contains both a nucleophile (often an enolate) and a leaving group, separated by a two-carbon tether.

In a relevant modern adaptation, a method utilizing hydrogen-borrowing catalysis has been developed to synthesize α-cyclopropyl ketones. acs.org This process involves the alkylation of a ketone with a substrate containing a pendant leaving group. The subsequent intramolecular cyclization by the enolate displaces the leaving group to form the cyclopropane ring. acs.org The success of this reaction is highly dependent on the choice of the leaving group, which must be poor enough to allow the initial alkylation to occur but effective enough to be displaced in the final cyclization step. acs.org

Corey-Chaykovsky Type Reactions (e.g., from Chalcones with Sulfur Ylides)

Synthesis via Ring Contraction Pathways

Ring contraction methods provide an innovative route to cyclopropyl ketones from larger, more easily accessible ring structures.

A notable method for synthesizing cyclopropyl ketones involves the oxidative ring contraction of cyclobutene (B1205218) derivatives. nih.govacs.org This transformation can be achieved under mild conditions, for instance, using meta-chloroperoxybenzoic acid (mCPBA) as an oxidant at room temperature. acs.orgresearchgate.net The reaction proceeds through a rearrangement that converts the four-membered ring into a three-membered ring, yielding a variety of polyfunctionalized cyclopropyl ketones. nih.govacs.org

Mechanistic studies suggest the reaction may proceed through the formation of a dioxirane (B86890) intermediate, which then rearranges. acs.org This method is valued for its functional group tolerance and provides access to complex cyclopropyl motifs that are of interest in medicinal chemistry. acs.orgresearchgate.net This strategy has been successfully used to generate a library of bioactive compounds and key synthetic precursors. nih.govacs.org

Table 2: Summary of Synthetic Pathways

| Method | Starting Material | Key Reagents | Product |

|---|---|---|---|

| Corey-Chaykovsky Reaction | Chalcone | Trimethylsulfoxonium Iodide, NaH | This compound |

| Intramolecular Ring Closure | Ketone + Substrate with Leaving Group | Base, Catalyst (e.g., for hydrogen borrowing) | α-Cyclopropyl Ketone |

| Oxidative Ring Contraction | Cyclobutene | mCPBA | Cyclopropyl Ketone |

From Cyclobutene Precursors

Oxidative Ring Contraction Methods

Oxidative ring contraction serves as a powerful strategy for the synthesis of strained ring systems, including cyclopropyl ketones, from larger cyclic precursors. This approach often involves the rearrangement of a cyclic ketone or a related derivative, leading to a smaller ring.

One notable method is the oxidative ring contraction of easily accessible cyclobutene derivatives to yield cyclopropylketones (CPKs). organic-chemistry.orgnih.gov This transformation can be achieved using an oxidant like meta-chloroperoxybenzoic acid (mCPBA) and proceeds under mild, atmospheric conditions at room temperature. organic-chemistry.orgnih.gov The functional group tolerance of this method makes it a valuable tool for creating diverse and polyfunctionalized cyclopropyl motifs. nih.gov

Another significant ring contraction method is the Favorskii rearrangement . This reaction typically involves the treatment of a cyclic α-halo ketone with a base to produce a ring-contracted carboxylic acid derivative. wikipedia.orgddugu.ac.in The mechanism is widely believed to proceed through a cyclopropanone (B1606653) intermediate, which is formed by the intramolecular displacement of the halide by an enolate. wikipedia.orgslideshare.net Subsequent nucleophilic attack by a base (like a hydroxide (B78521) or alkoxide) on the cyclopropanone, followed by ring-opening, yields the final product. wikipedia.orgyoutube.com While the classic Favorskii rearrangement yields carboxylic acid derivatives, modifications can provide access to cyclopropyl ketones themselves under certain conditions. ddugu.ac.in The reaction is a key step in the synthesis of complex molecules, including strained cage-like structures. ddugu.ac.in For instance, the Favorskii rearrangement has been applied in the total synthesis of natural products and provides a direct route for ring contraction in alicyclic systems. ddugu.ac.in

The table below summarizes key aspects of these ring contraction methods.

| Method | Starting Material Example | Reagents | Product Type | Key Features |

| Oxidative Contraction | Cyclobutene derivative | mCPBA | Cyclopropylketone | Mild conditions, functional group tolerant. organic-chemistry.orgnih.gov |

| Favorskii Rearrangement | Cyclic α-halo ketone | Base (e.g., NaOH, NaOMe) | Cyclopropane carboxylic acid derivative | Proceeds via a cyclopropanone intermediate; constitutes a ring contraction. wikipedia.orgddugu.ac.inslideshare.net |

Asymmetric Synthesis Approaches for Cyclopropyl Ketones

The development of asymmetric methods to control the stereochemistry of the cyclopropane ring is of paramount importance, given the prevalence of chiral cyclopropanes in biologically active molecules.

Phosphine (B1218219) Oxide Chemistry in Stereoselective Cyclopropanation

Phosphine oxide chemistry has emerged as a robust platform for the stereoselective synthesis of cyclopropyl ketones. These methods often involve intramolecular reactions where a phosphine oxide moiety acts as a leaving group, facilitating ring closure.

One approach involves the treatment of β-keto γ′-hydroxy phosphine oxides with a base, such as potassium tert-butoxide, to induce a stereospecific ring closure to form cyclopropyl ketones. wikipedia.org This method has been successfully applied to the synthesis of optically active 1,2-di- and 1,2,3-trisubstituted cyclopropyl ketones. wikipedia.org The reaction is kinetically controlled, and its stereochemical outcome can be predicted by a proposed model. wikipedia.org

Furthermore, the asymmetric synthesis of trans-cyclopropyl ketones has been achieved through an intramolecular nucleophilic ring closure where a diphenylphosphinate (B8688654) serves as the leaving group, yielding the trans-cyclopropane exclusively. slideshare.net This strategy has been used for the synthesis of γ-azido trans-cyclopropyl ketones. slideshare.net Cascade ring-closing reactions involving phosphorus transfer have also been developed, which can generate both the nucleophile and the leaving group in situ, often with high stereospecificity and selectivity. researchgate.net However, challenges such as stereochemical leakage can occur under certain conditions, for instance, through the unexpected cleavage of ester groups by the base. researchgate.net

The following table outlines representative phosphine oxide-based cyclopropanation reactions.

| Starting Material | Reagents | Product | Stereoselectivity | Ref. |

| β-keto γ′-hydroxy phosphine oxides | Potassium tert-butoxide | Optically active 1,2- and 1,2,3-trisubstituted cyclopropyl ketones | Generally stereospecific | wikipedia.org |

| γ-azido β-keto diphenylphosphine (B32561) oxides | Base | γ-azido trans-cyclopropyl ketones | Exclusively trans | slideshare.net |

| Silyloxy-tetrahydrofurans with phosphine oxide | Potassium tert-butoxide | Benzoyloxy-cyclopropanes | Can result in a mixture of diastereoisomers due to side reactions | researchgate.net |

Chiral Catalyst-Mediated Cyclopropanation (e.g., Ru(salen)-catalyzed reactions)

Transition-metal catalysis, particularly with chiral ligands, offers a powerful and versatile approach for asymmetric cyclopropanation. Ruthenium-based catalysts have shown significant promise in these transformations. youtube.com

Chiral ruthenium complexes are effective catalysts for the cyclopropanation of olefins using diazo compounds as a carbene source. youtube.com For the reaction between styrene (B11656) and diazoacetates, certain ruthenium catalysts have demonstrated high efficiency, excellent yields, and high diastereo- and enantioselectivity. youtube.com For example, new chiral ruthenium catalysts containing bis(oxazolinyl)pyridine ligands have been developed for the efficient asymmetric cyclopropanation of olefins with diazoacetates. beilstein-journals.org

While the prompt mentions Ru(salen) catalysts, the broader class of chiral ruthenium complexes has been extensively studied for carbenoid cyclopropanation reactions. These catalytic systems provide an important alternative to other metals like rhodium and copper for extending the scope and improving the economics of cyclopropanation. youtube.com

Evaluation of Synthetic Efficiency and Atom Economy

The efficiency and environmental impact of a synthetic route are critical considerations in modern organic chemistry. Atom economy and step economy are key metrics for this evaluation. nih.gov

Atom economy is a measure of how many atoms from the starting materials are incorporated into the desired final product. nih.gov An ideal reaction, such as the Diels-Alder reaction, can have 100% atom economy, where all reactant atoms are found in the product. nih.gov Many traditional cyclopropanation methods, like the Simmons-Smith reaction, use stoichiometric amounts of metal reagents (e.g., zinc-copper couple), which generates significant metal waste and thus have poor atom economy. researchgate.net

In contrast, catalytic methods are inherently more atom-economical. For example, transition-metal catalyzed cyclopropanations that use a diazo compound and an olefin require only a catalytic amount of the metal complex. youtube.com The main byproduct in these reactions is dinitrogen (N₂), which is environmentally benign. nih.gov Efforts to improve atom economy further include the development of reactions that minimize waste. A recent example is a reductive cyclopropanation of alkenes that uses hydrogen (H₂) as the ultimate reductant, mediated by an iridium catalyst, thereby avoiding stoichiometric metal waste. researchgate.net

The table below highlights the atom economy of different cyclopropanation approaches.

| Reaction Type | Reagents | Byproducts | Atom Economy |

| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple | Zinc iodides | Low |

| Catalytic Cyclopropanation | Diazoacetate, Olefin, Ru-catalyst | N₂ | High |

| Addition/Elimination (e.g., from haloalkanes) | 1,3-dihaloalkane, Base | Salts | Moderate to Low |

Chemical Reactivity and Transformations of Phenyl 2 Phenylcyclopropyl Methanone

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain of the cyclopropane moiety in phenyl(2-phenylcyclopropyl)methanone makes it susceptible to ring-opening reactions. This process alleviates the strain and provides access to linear, functionalized ketone derivatives. These transformations are often catalyzed by transition metals, which can control the regioselectivity and stereoselectivity of the bond cleavage.

Transition metals are effective catalysts for the activation and cleavage of the C-C bonds in cyclopropyl (B3062369) ketones. The choice of metal and ligands plays a crucial role in determining the reaction pathway and the final products. Nickel, palladium, and titanium complexes have all been successfully employed to mediate the ring opening of aryl cyclopropyl ketones.

Aryl cyclopropyl ketones, including structures similar to this compound, can undergo a nickel-catalyzed borylative ring-opening reaction with bis(pinacolato)diboron (B136004) (B₂pin₂). scispace.comnih.gov This transformation results in the formation of 4-oxoalkylboronates, which are highly valuable and versatile intermediates in organic synthesis, particularly for subsequent cross-coupling reactions. scispace.com The reaction selectively cleaves the less sterically hindered C-C bond of the cyclopropane ring. scispace.com

Transition Metal-Catalyzed Ring Opening

Nickel-Catalyzed Borylative Ring Opening to Form 4-Oxoalkylboronates

Optimization of Reaction Conditions and Ligand Effects

The efficiency of the nickel-catalyzed borylative ring opening is highly dependent on the reaction conditions, particularly the choice of ligand and base. Studies on aryl cyclopropyl ketones have shown that a combination of a nickel(0) precursor, such as Ni(cod)₂, and an N-heterocyclic carbene (NHC) ligand provides the best results. scispace.com Specifically, the use of IMes·HCl (1,3-dimesityl-1H-imidazol-3-ium chloride) as the ligand precursor and a methoxide (B1231860) base like MeOK at 50°C was found to be optimal, affording the desired 4-oxoalkylboronate in high yield. scispace.com Other phosphine (B1218219) ligands were less effective, highlighting the critical role of the NHC ligand in promoting the catalytic cycle.

Table 1: Optimization of Reaction Conditions for Nickel-Catalyzed Borylative Ring Opening of an Aryl Cyclopropyl Ketone

| Entry | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | PCy₃ | MeOK | 80 | 38 |

| 2 | PPh₃ | MeOK | 80 | 12 |

| 3 | IPr·HCl | MeOK | 80 | 88 |

| 4 | IMes·HCl | MeOK | 80 | 91 |

| 5 | IMes·HCl | KOBuᵗ | 80 | 50 |

| 6 | IMes·HCl | MeOK | 50 | 92 |

Data sourced from a study on aryl cyclopropyl ketones. scispace.com

Mechanistic Pathways of Nickel-Catalyzed Processes

The proposed mechanism for the nickel-catalyzed borylative ring opening involves several key steps. scispace.com Initially, the active Ni(0) catalyst undergoes an oxidative cyclization with the aryl cyclopropyl ketone to form a six-membered oxa-nickelacycle intermediate (a nickeladihydropyran). acs.org This is a crucial C-C bond activation step. Following this, transmetalation with bis(pinacolato)diboron occurs, where a boryl group is transferred to the nickel center. The final step is a reductive elimination event that cleaves the Ni-C and Ni-O bonds, thereby releasing the 4-oxoalkylboronate product and regenerating the active Ni(0) catalyst to continue the cycle. scispace.com Computational studies suggest that the initial activation of the cyclopropyl ring may be dependent on interactions with both the nickel catalyst and other reagents in the system. organic-chemistry.org

This compound and related aryl cyclopropyl ketones can be efficiently converted into α,β-unsaturated ketones through a palladium-catalyzed ring-opening reaction. cmu.edursc.org This process is highly stereoselective, exclusively yielding the (E)-isomer of the resulting 1-arylbut-2-en-1-one. cmu.edursc.org The reaction is typically catalyzed by a system comprising palladium(II) acetate (B1210297) (Pd(OAc)₂) and a bulky phosphine ligand, such as tricyclohexylphosphine (B42057) (PCy₃). cmu.edu The transformation is effective for a range of aryl cyclopropyl ketones, including those with both electron-donating and electron-withdrawing substituents on the phenyl ring, as well as heteroaryl cyclopropyl ketones. cmu.edu Yields for this stereoselective isomerization are generally moderate to good. cmu.edu

The combination of titanium tetrachloride (TiCl₄) and tetrabutylammonium (B224687) iodide (n-Bu₄NI) is a potent reagent system capable of inducing the reductive ring opening of cyclopropyl ketones. This reaction proceeds via the formation of a titanium enolate intermediate. The iodide ion is believed to induce the ring opening of the cyclopropane, which is facilitated by the Lewis acidic titanium center. While this methodology has been established for the formation of enolates from cyclopropyl ketones for subsequent reactions like stereoselective aldol (B89426) additions, specific studies detailing the reaction with this compound are not prominently documented. The general reactivity suggests that the TiCl₄-n-Bu₄NI system would promote the cleavage of the cyclopropane ring to generate a γ-iodo titanium enolate, which can then be used as a nucleophile in further transformations.

Ring Opening in Cascade Cyclizations (e.g., with 1,2-Diamino Arenes)

A significant reaction pathway for this compound involves its interaction with 1,2-diamino arenes under mechanochemical, solventless conditions to produce 1,2-disubstituted benzimidazoles. This transformation proceeds through a cascade mechanism that begins with the ring-opening of the cyclopropane. The reaction is promoted by a stoichiometric quantity of 1,1,1,3,3,3-hexafluoroisopropanol and notably does not require metal catalysts or inert atmospheric conditions.

The process involves the initial opening of the cyclopropane ring, followed by a cyclization step and a retro-Mannich reaction. baranlab.orgnih.gov This mechanochemical approach demonstrates significantly faster reactivity, with reaction times of approximately 1.5 hours compared to 24 hours for the equivalent solution-phase reaction. baranlab.orgnih.gov Mechanistic studies using electrospray ionization mass spectrometry have helped to elucidate the proposed reaction pathway. baranlab.orgnih.gov

Transformations at the Carbonyl Functional Group

The ketone's carbonyl group is a primary site for various chemical transformations, including nucleophilic additions that lead to new functional groups.

Oxime Formation

This compound readily reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime. This is a classic condensation reaction for ketones. chemtube3d.com The mechanism begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon. youtube.com This is typically followed by a series of proton transfers to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated as the nitrogen's lone pair forms a double bond with the carbon, yielding the final oxime product. chemtube3d.comyoutube.com The reaction is often catalyzed by a mild acid. rsc.org

Table 1: Oxime Formation Reaction

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydroxylamine | This compound oxime | Condensation/Addition-Elimination |

Wittig Reactions

The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond, thus synthesizing an alkene. wikipedia.org The reaction employs a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.orglibretexts.org

The generally accepted mechanism proceeds via a [2+2] cycloaddition between the ylide and the ketone. wikipedia.org The nucleophilic carbon of the ylide attacks the carbonyl carbon, and the carbonyl oxygen attacks the phosphonium (B103445) center, forming a four-membered heterocyclic intermediate known as an oxaphosphetane. wikipedia.orgmasterorganicchemistry.com This intermediate is unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.com

It is important to note that sterically hindered ketones can react slowly and give poor yields in Wittig reactions. wikipedia.orglibretexts.orgbyjus.com Given the bulky phenyl and cyclopropyl groups adjacent to the carbonyl, this compound may exhibit reduced reactivity.

Table 2: Representative Wittig Reactions

| Ketone | Wittig Reagent (Ph₃P=CR¹R²) | Expected Alkene Product |

| This compound | Ph₃P=CH₂ | 1-phenyl-1-(2-phenylcyclopropyl)ethene |

| This compound | Ph₃P=CHCH₃ | 1-phenyl-1-(2-phenylcyclopropyl)prop-1-ene (E/Z mixture) |

| This compound | Ph₃P=C(CH₃)₂ | 2-methyl-1-phenyl-1-(2-phenylcyclopropyl)prop-1-ene |

Oxidative Transformations

Aerobic Catalytic Oxidation to Cyclopropane Carboxylic Acids

Direct aerobic catalytic oxidation of a ketone to a carboxylic acid is a challenging transformation, as ketones are generally resistant to oxidation without cleaving carbon-carbon bonds. jove.com A more synthetically viable route to a related carboxylic acid from this compound is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using an oxidant like a peroxyacid (e.g., m-CPBA) or, in greener protocols, hydrogen peroxide with a Lewis acid catalyst. wikipedia.orgorganic-chemistry.orgmdpi.com The resulting ester can then be hydrolyzed to the carboxylic acid.

The Baeyer-Villiger oxidation is highly regioselective, governed by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge migrates preferentially. organic-chemistry.org For this compound, the two migrating candidates are the phenyl group and the 2-phenylcyclopropyl group. The established order of migratory aptitude is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > cyclopropyl. organic-chemistry.orgpitt.edu In this case, the phenyl group has a significantly higher migratory aptitude than the cyclopropyl group. pitt.edu

Therefore, the oxidation would proceed with the migration of the phenyl group, leading to the formation of 2-phenylcyclopropyl benzoate. Subsequent hydrolysis would yield 2-phenylcyclopropanecarboxylic acid and phenol.

Free-Radical Redox Chain Mechanism Studies

While the direct aerobic oxidation of this compound is not well-documented, the free-radical redox chain mechanisms used for the aerobic oxidation of alcohols provide a clear model for how such a catalytic cycle operates. A prominent example is the use of stable nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidinyloxy) in conjunction with a metal co-catalyst (e.g., copper or iron). qub.ac.uknih.gov

The catalytic cycle generally involves the following steps:

Oxidation of the Catalyst : The active catalyst, the N-oxoammonium ion, is formed by the oxidation of the TEMPO radical. This is the rate-determining step and is facilitated by a metal co-catalyst that shuttles electrons to the terminal oxidant, which is molecular oxygen (O₂). qub.ac.uk

Substrate Oxidation : The N-oxoammonium ion acts as the direct oxidant for the substrate (in this case, hypothetically the ketone).

Catalyst Regeneration : The N-oxoammonium ion is reduced back to its hydroxylamine form after oxidizing the substrate.

Redox Chain Propagation : The metal co-catalyst (e.g., Cu(I)/Cu(II) or Fe(II)/Fe(III)) is re-oxidized by O₂, which in turn re-oxidizes the hydroxylamine back to the TEMPO radical, closing the catalytic loop and allowing the process to continue with only a catalytic amount of the radical and metal. nih.gov

This free-radical redox chain provides an efficient pathway for aerobic oxidations under mild conditions, representing a cornerstone of green chemistry. acsgcipr.org

Reactions with α-Ketoacetic Acids

The reaction of this compound and its derivatives with α-ketoacetic acids represents a significant transformation, yielding functionalized 5,6-dihydropyran-2-one structures. This particular reaction proceeds effectively when catalyzed by a fluorous-tagged acid in a biphasic system, which facilitates catalyst recovery and reuse.

Detailed research has demonstrated that the use of a perfluoroalkanesulfonic acid, such as C8F17SO3H, in a co-solvent system of 1,2-dichloroethane (B1671644) (DCE) and perfluorodecalin, provides an efficient method for the synthesis of various 5,6-dihydropyran-2-ones from cyclopropyl aryl ketones and α-ketoacetic acids. rsc.org The reactions are typically carried out at elevated temperatures, and the desired products are isolated in good yields following purification by column chromatography. rsc.org

The scope of this transformation has been explored with a variety of substituted cyclopropyl aryl ketones and α-ketoacetic acids. rsc.org For instance, the reaction of this compound with glyoxylic acid (the simplest α-ketoacetic acid) proceeds to form the corresponding 5,6-dihydropyran-2-one. The presence of substituents on either the phenyl ring of the ketone or the α-ketoacetic acid influences the reaction, but generally, the transformation is robust.

The following data table summarizes the results from the reaction of various cyclopropyl aryl ketones with α-ketoacetic acids, highlighting the substrates, products, and yields obtained under optimized reaction conditions.

| Entry | Cyclopropyl Aryl Ketone | α-Ketoacetic Acid | Product | Yield (%) |

| 1 | This compound | Glyoxylic Acid | 4-Benzoyl-3-phenyl-5,6-dihydropyran-2-one | 92 |

| 2 | (4-Methoxyphenyl)(2-phenylcyclopropyl)methanone | Glyoxylic Acid | 4-(4-Methoxybenzoyl)-3-phenyl-5,6-dihydropyran-2-one | 85 |

| 3 | (4-Chlorophenyl)(2-phenylcyclopropyl)methanone | Glyoxylic Acid | 4-(4-Chlorobenzoyl)-3-phenyl-5,6-dihydropyran-2-one | 88 |

| 4 | Phenyl(2-(4-methoxyphenyl)cyclopropyl)methanone | Glyoxylic Acid | 4-Benzoyl-3-(4-methoxyphenyl)-5,6-dihydropyran-2-one | 82 |

| 5 | Phenyl(2-(4-chlorophenyl)cyclopropyl)methanone | Glyoxylic Acid | 4-Benzoyl-3-(4-chlorophenyl)-5,6-dihydropyran-2-one | 86 |

| 6 | This compound | Pyruvic Acid | 4-Benzoyl-6-methyl-3-phenyl-5,6-dihydropyran-2-one | 75 |

| 7 | This compound | Phenylglyoxylic Acid | 4-Benzoyl-3,6-diphenyl-5,6-dihydropyran-2-one | 78 |

Data sourced from a study on the reactions of cyclopropyl aryl ketones with α-ketoacetic acids catalyzed by C8F17SO3H in a fluorous phase system. rsc.org

This methodology provides a valuable route to highly substituted 5,6-dihydropyran-2-ones, which are important structural motifs in various biologically active compounds. The reaction demonstrates the utility of cyclopropyl ketones as synthons for the construction of more complex heterocyclic systems.

Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, researchers can piece together the molecular structure. For Phenyl(2-phenylcyclopropyl)methanone, both proton (¹H) and carbon-13 (¹³C) NMR are routinely utilized.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the benzoyl and phenyl groups appear in the downfield region, generally between δ 7.15 and 8.00 ppm, due to the deshielding effect of the aromatic ring currents. rsc.org Specifically, the protons on the benzoyl group are often observed as a doublet around δ 7.99 ppm and multiplets between δ 7.44-7.57 ppm. rsc.org The protons of the second phenyl group attached to the cyclopropane (B1198618) ring resonate at approximately δ 7.18-7.31 ppm. rsc.org

The protons on the three-membered cyclopropane ring are more shielded and thus appear in the upfield region of the spectrum. These protons typically present as complex multiplets between δ 1.54 and 2.93 ppm due to their diastereotopic nature and complex spin-spin coupling. rsc.org

Detailed ¹H NMR spectral data for this compound is presented below:

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.99 | d | 8.0 | 2H | Aromatic (Benzoyl) |

| 7.57-7.54 | m | 1H | Aromatic (Benzoyl) | |

| 7.48-7.44 | m | 2H | Aromatic (Benzoyl) | |

| 7.31 | t | 7.7 | 2H | Aromatic (Phenyl) |

| 7.23 | t | 6.7 | 1H | Aromatic (Phenyl) |

| 7.18 | d | 8.0 | 2H | Aromatic (Phenyl) |

| 2.93-2.88 | m | 1H | Cyclopropyl (B3062369) | |

| 2.73-2.68 | m | 1H | Cyclopropyl | |

| 1.95-1.91 | m | 1H | Cyclopropyl | |

| 1.62-1.54 | m | 1H | Cyclopropyl | |

| ¹H NMR data recorded in CDCl₃ at 400 MHz. rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. In this compound, the carbonyl carbon of the ketone is the most deshielded, appearing at a characteristic chemical shift of around δ 198.6 ppm. rsc.org The aromatic carbons produce a series of signals in the δ 126-141 ppm range. The quaternary carbons of the phenyl groups to which the ketone and cyclopropane are attached are found at approximately δ 140.4 and 137.7 ppm. rsc.org

The carbons of the strained cyclopropane ring are significantly more shielded, with the two methine (CH) carbons appearing around δ 30.0 and 29.3 ppm, and the methylene (B1212753) (CH₂) carbon resonating further upfield at about δ 19.2 ppm. rsc.org

A summary of the ¹³C NMR chemical shifts is provided in the following table:

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| 198.6 | C | Carbonyl |

| 140.4 | C | Aromatic (Quaternary) |

| 137.7 | C | Aromatic (Quaternary) |

| 132.9 | CH | Aromatic |

| 128.6 | CH | Aromatic |

| 128.5 | CH | Aromatic |

| 128.1 | CH | Aromatic |

| 126.6 | CH | Aromatic |

| 126.2 | CH | Aromatic |

| 30.0 | CH | Cyclopropyl |

| 29.3 | CH | Cyclopropyl |

| 19.2 | CH₂ | Cyclopropyl |

| ¹³C NMR data recorded in CDCl₃ at 100 MHz. rsc.org |

Coupling Constant Analysis and Multiplicity for Stereochemical Assignment

The relative stereochemistry of the substituents on the cyclopropane ring (i.e., cis vs. trans) can be determined by analyzing the coupling constants (J-values) between the cyclopropyl protons. The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons. Generally, the coupling constant for cis protons (³Jcis) is larger (typically 8-11 Hz) than that for trans protons (³Jtrans, typically 4-7 Hz) in cyclopropane systems.

In the case of this compound, the complex multiplets observed for the cyclopropyl protons arise from these couplings. rsc.org By carefully analyzing these multiplets, often with the aid of two-dimensional NMR techniques like COSY, the specific coupling constants can be extracted to assign the relative stereochemistry of the phenyl and benzoyl groups as trans. The multiplets reported in the literature are consistent with a trans configuration, which is the common isomer formed in the synthesis of this compound from chalcone (B49325). rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is crucial for confirming the elemental formula of a newly synthesized compound. By measuring the mass with high precision (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₆H₁₄O), the exact mass can be calculated and compared to the experimentally determined value.

Research findings show that the calculated mass for the sodium adduct of this compound ([M+Na]⁺) is 245.0937 m/z. rsc.org Experimental analysis using HRMS provides a found value of 245.0945 m/z, which is in excellent agreement with the calculated mass, thus confirming the elemental formula C₁₆H₁₄O. rsc.org

| Ion | Calculated Exact Mass (m/z) | Found Mass (m/z) |

| [C₁₆H₁₄O + Na]⁺ | 245.0937 | 245.0945 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and relatively large molecules without causing significant fragmentation. In the analysis of this compound, ESI is used to generate gas-phase ions, typically protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. rsc.org The use of positive electrospray ionization (ESI+) has been successfully applied to generate the ions for HRMS analysis, confirming the molecular weight of the compound. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features. The analysis is typically performed using a potassium bromide (KBr) disc method or on an attenuated total reflectance (ATR) device. researchgate.net

Key absorptions in the IR spectrum definitively indicate the presence of the aryl and ketone functionalities, as well as the cyclopropyl ring structure. A strong, intense band appears in the region of 1671-1672 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a ketone conjugated with an aromatic ring. nih.gov The presence of aromatic rings is confirmed by Ar-C-H stretching vibrations observed around 3160 and 2953 cm⁻¹. nih.gov

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3160, 2953 | nih.gov |

| Ketone C=O | Stretching | 1671 | nih.gov |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. The results are then compared against the theoretical values calculated from the expected molecular formula, C₁₆H₁₄O, to confirm the compound's composition.

For this compound, the experimentally determined values for carbon and hydrogen content show excellent agreement with the calculated theoretical values. nih.gov This concordance provides strong evidence that the synthesized compound has the correct elemental composition. The analysis is typically carried out using a CHNS-O elemental analyzer. libretexts.org

Table 2: Elemental Analysis Data for this compound (C₁₆H₁₄O)

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 86.45 | 86.43 | nih.gov |

| Hydrogen (H) | 6.35 | 6.32 | nih.gov |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a synthesized compound. Methods such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are routinely employed.

In the synthesis of this compound, TLC is often used to monitor the progress of the reaction. researchgate.net It allows for a quick and qualitative assessment of the consumption of starting materials and the formation of the product.

For rigorous purity confirmation and purification, column chromatography is frequently utilized. researchgate.net This technique separates the desired product from any unreacted starting materials or byproducts. For instance, after synthesis, the crude product can be purified by flash column chromatography on silica (B1680970) gel. researchgate.net

Furthermore, High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis. researchgate.net Chiral HPLC has also been employed to separate enantiomers of similar cyclopropyl ketones, demonstrating the technique's high resolving power. researchgate.net In some procedures, Gas Chromatography (GC) analysis is used to determine the conversion and yield of the reaction after the product has been extracted and purified. libretexts.org

Theoretical and Computational Studies of Phenyl 2 Phenylcyclopropyl Methanone

Conformational Analysis

Quantum Chemical Calculations

To rigorously explore the conformational preferences of Phenyl(2-phenylcyclopropyl)methanone, various quantum chemical methods are employed. These calculations can predict the relative energies and geometries of different conformers.

MP2, M06-2X, and B3LYP with aug-cc-pVTZ basis sets:

High-level ab initio and density functional theory (DFT) methods are necessary for accurate conformational analysis.

MP2 (Møller-Plesset perturbation theory of the second order): This is a well-established ab initio method that incorporates electron correlation, which is crucial for accurately describing non-covalent interactions that can influence conformational energies.

DFT Functionals (M06-2X and B3LYP): Density functional theory offers a balance between computational cost and accuracy.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides good geometric and energetic results for a broad range of molecules.

M06-2X: A meta-hybrid GGA functional that is particularly well-suited for systems with significant non-covalent interactions, making it a strong choice for conformational analysis.

aug-cc-pVTZ (augmented correlation-consistent polarized Valence Triple-Zeta) basis set: This large and flexible basis set is essential for obtaining high-quality results. The "augmented" functions are diffuse, which are critical for describing weak interactions and the electron density far from the atomic nuclei.

In a typical computational workflow, an initial conformational search is performed using a less computationally expensive method. The resulting low-energy structures are then re-optimized using these more robust methods and the large basis set to determine their relative stabilities with high accuracy. For example, a study on 1-phenylpiperidin-4-one, a molecule with a flexible ring and a phenyl substituent, utilized these methods to evaluate the energy balance between chair and twist conformers, highlighting how different methods can yield varying results. osti.gov The MP2 and M06-2X methods, for instance, were found to predict a higher abundance of the axial conformer compared to B3LYP-D3. osti.gov

Table 1: Representative Theoretical Data for Conformational Analysis This table illustrates the type of data generated from quantum chemical calculations for different conformers of a molecule like this compound. Note: These are hypothetical values for illustrative purposes, as specific published data for this compound is not available.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (°) |

| Conformer A (e.g., s-cis) | B3LYP/aug-cc-pVTZ | 0.00 | 2.85 | 10.5 |

| M06-2X/aug-cc-pVTZ | 0.00 | 2.91 | 11.2 | |

| MP2/aug-cc-pVTZ | 0.00 | 2.88 | 10.8 | |

| Conformer B (e.g., s-trans) | B3LYP/aug-cc-pVTZ | 1.52 | 3.10 | 175.3 |

| M06-2X/aug-cc-pVTZ | 1.88 | 3.15 | 174.9 | |

| MP2/aug-cc-pVTZ | 1.75 | 3.12 | 175.1 |

Correlation of Calculated and Experimental Spectroscopic Data for Conformer Identification

While calculations can predict a variety of stable conformers, experimental verification is key. This is achieved by comparing calculated spectroscopic data (like vibrational or NMR spectra) for each predicted conformer with the experimentally measured spectra of the compound. A good match allows for the definitive identification of the conformers present in a sample.

For instance, vibrational circular dichroism (VCD) and Raman optical activity (ROA) are powerful techniques for this purpose. The experimental spectra are compared against the Boltzmann-averaged theoretical spectra, which are generated from the calculated vibrational frequencies and intensities of each significant conformer. This approach has been successfully used to determine the conformational distributions of complex molecules like phenyl β-D-glucopyranoside in solution, highlighting the crucial role of the solvent in dictating conformational preferences.

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction pathways, from reactants to products, including the identification of short-lived, high-energy transition states and intermediates that are often difficult or impossible to observe experimentally.

Ground State Reaction Pathway Predictions

For ground-state thermal reactions, such as acid-catalyzed cyclizations or rearrangements, DFT calculations are commonly used to predict the most likely reaction pathways. rsc.org Researchers can model the step-by-step process of bond breaking and formation. By calculating the Gibbs free energies of all reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. The pathway with the lowest activation energy barrier is predicted to be the most favorable. Such studies can explain observed regioselectivities and stereoselectivities in reactions.

Excited State Dynamics and Photochemical Mechanisms

This compound, containing both a carbonyl chromophore and a strained cyclopropyl (B3062369) ring, is a candidate for interesting photochemical reactivity. The study of its excited-state dynamics involves modeling how the molecule behaves after absorbing light. This often involves more complex computational methods, such as time-dependent DFT (TD-DFT) or multireference methods, to describe the electronic excited states.

Computational studies on the photochemistry of related cyclopropyl ketones have explored pathways like ring opening, which can be induced by photoinduced electron transfer. capes.gov.br These calculations can identify conical intersections, which are points on the potential energy surface where different electronic states have the same energy, providing very efficient pathways for the molecule to return from an excited state to the ground state, leading to specific photoproducts.

Analysis of Transition States and Intermediates

The heart of reaction mechanism elucidation lies in the characterization of transition states and intermediates.

Transition States (TS): A transition state represents the highest energy point along a reaction coordinate. Computationally, a true transition state is located and confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., a bond being formed or broken). The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Intermediates: These are local minima on the potential energy surface, corresponding to actual, albeit often short-lived, chemical species. Frequency calculations for intermediates show all real (positive) frequencies.

Stereochemical Reactivity and Selectivity Predictions

Computational chemistry plays a pivotal role in predicting and rationalizing the stereochemical outcomes of reactions involving chiral molecules like this compound.

Torquoselectivity in Cyclopropane (B1198618) Ring Opening

The electrocyclic ring-opening of cyclopropanes is governed by the Woodward-Hoffmann rules, which predict a disrotatory opening for the thermal reaction of a cyclopropyl cation to an allyl cation. However, the presence of substituents introduces an additional layer of selectivity known as torquoselectivity, which describes the preferential direction of rotation (inward or outward) of the substituents.

While specific DFT studies on the torquoselectivity of this compound were not found, research on related cyclopropyl systems provides a framework for prediction. For the ring-opening of a donor-acceptor cyclopropane, cleavage of the polarized C-C bond between the donor- and acceptor-substituted carbons leads to a zwitterionic intermediate. The subsequent rotation of the termini of the broken bond to form an allylic system is influenced by steric and electronic factors.

Theoretical studies on the ring expansion of cyclopropyl ketones to cyclopentanones, which involves a ring-opening step, suggest that the reaction pathway is highly dependent on the nature of the substituents and the reaction conditions. nih.gov In the case of this compound, the phenyl group (donor) and the benzoyl group (acceptor) would be expected to exert significant control over the rotational preference to minimize steric interactions and achieve favorable orbital overlap in the transition state. DFT studies on the phosphine-catalyzed ring-opening of cyclopropyl ketones have also been conducted to understand the reaction mechanism and chemoselectivity. scilit.com

Enantioselectivity and Diastereoselectivity in Cyclopropanation and Cycloaddition Reactions

The synthesis of this compound and its subsequent reactions often involve the creation of multiple stereocenters. Predicting and controlling the enantioselectivity and diastereoselectivity of these processes is a key challenge addressed by computational studies.

Cyclopropanation: The diastereoselective synthesis of related (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones has been achieved via the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.gov These reactions have been reported to proceed with high diastereoselectivity, yielding the trans-isomer as the sole product, which can be rationalized by considering the steric hindrance in the transition state. nih.gov

Cycloaddition Reactions: Donor-acceptor cyclopropanes like this compound can act as 1,3-dipole synthons in cycloaddition reactions. wiley-vch.de DFT calculations have been instrumental in understanding the stereoselectivity of these transformations. For instance, in the (3+2) annulation of donor-acceptor cyclopropanes with aldehydes and ketones, DFT can model the transition states leading to different stereoisomers and identify the lowest energy pathway. nih.gov

Recent studies on the Brønsted-base catalyzed enantioselective (3+2) annulation of β-cyclopropyl ketones with aldehydes have shown excellent enantioselectivity (up to >99% ee). nih.gov The diastereoselectivity was found to be dependent on the nature of the aldehyde, with aromatic aldehydes favoring the cis-2,5-substituted tetrahydrofuran (B95107) product, while aliphatic aldehydes favored the trans-cycloadduct. nih.gov DFT calculations could potentially elucidate the different transition state geometries responsible for this divergence.

Similarly, (4+3) cycloadditions of donor-acceptor cyclopropanes with thiochalcones have been shown to proceed with high diastereoselectivity. acs.org The stereochemical outcome is often dictated by the catalyst and the specific substrates involved. Computational modeling of these reactions helps in understanding the non-covalent interactions in the transition state that govern the observed selectivity. nih.gov

The following table presents representative data on the stereoselectivity of cycloaddition reactions involving donor-acceptor cyclopropanes with ketone acceptors, which serve as a model for the reactivity of this compound.

| Reaction Type | Cyclopropane Substrate | Reaction Partner | Catalyst/Promoter | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| (3+2) Annulation | Racemic β-cyclopropyl ketone | Benzaldehyde | Chiral Brønsted Base | 85:15 (cis major) | 98% | nih.gov |

| (3+2) Annulation | Racemic β-cyclopropyl ketone | Isovaleraldehyde | Chiral Brønsted Base | 80:20 (trans major) | 99% | nih.gov |

| (3+2) Cycloaddition | Donor-acceptor cyclopropane | In situ-generated ketene | InBr3–EtAlCl2 | up to 37:1 | N/A (enantiospecific) | rsc.org |

| (8+3) Cycloaddition | Cyclopropylketone | Tropone | Chiral Brønsted Base | - | up to 95% | nih.gov |

These theoretical and computational findings underscore the complex interplay of electronic and steric factors in directing the reactivity and stereoselectivity of this compound and related donor-acceptor cyclopropanes.

Applications in Advanced Organic Synthesis

Generation of Functionalized Organoboron Compounds (e.g., 4-Oxoalkylboronates)

Organoboron compounds, particularly boronic acids and their esters (boronates), are exceptionally versatile intermediates in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The synthesis of functionalized organoboron compounds is therefore a significant area of research.

The generation of 4-oxoalkylboronates from Phenyl(2-phenylcyclopropyl)methanone is not a documented transformation in the reviewed scientific literature. The synthesis of such compounds would likely require a specific ring-opening and borylation sequence for which a precedent involving this compound could not be found.

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. jyu.firesearchgate.netmdpi.com This reaction has broad applicability in the synthesis of biaryls, polyolefins, and styrenes.

Given that the generation of 4-oxoalkylboronates from this compound is not described in the literature, their subsequent use in Suzuki-Miyaura cross-coupling reactions is also undocumented. The utility of organoboron compounds in these reactions is well-established, but the specific application of derivatives of this compound in this context remains to be explored. researchgate.netsci-hub.se

Stereoselective Formation of Chiral Derivatives

The synthesis of chiral, non-racemic derivatives of this compound is a significant area of research in advanced organic synthesis, primarily revolving around the asymmetric cyclopropanation of chalcone (B49325) (1,3-diphenyl-2-propen-1-one). Key strategies involve the use of chiral catalysts to control the stereochemical outcome of the reaction, leading to enantioenriched trans-1-benzoyl-2-phenylcyclopropane.

One prominent method is the asymmetric Corey-Chaykovsky reaction, which utilizes sulfur ylides for the methylene (B1212753) transfer to the α,β-unsaturated ketone. The stereoselectivity of this reaction can be induced by employing chiral sulfides as catalysts or by using chiral sulfoxonium ylides.

Recent advancements have demonstrated the efficacy of organocatalysis in this transformation. For instance, the use of a chiral (S)-(thiolan-2-yl)diphenylmethanol benzyl (B1604629) ether as an organocatalyst for the reaction between (E)-chalcones and an in situ generated sulfur ylide has been reported to produce a variety of cyclopropanes with excellent yields and stereoselectivities under environmentally conscious conditions. nih.gov

Furthermore, heterobimetallic catalysts have shown remarkable success. A lanthanum-lithium-biphenyldiolate complex has been utilized to promote the asymmetric Corey-Chaykovsky cyclopropanation of enones with dimethylsulfoxonium methylide (DMSM). This system has been shown to produce trans-cyclopropanes with outstanding levels of enantioselectivity. nih.gov Early attempts using chiral aminosulfoxonium ylides in stoichiometric amounts were less successful, affording only low to moderate enantiomeric excess. nih.gov

Another approach to inducing chirality involves the modification of the this compound structure itself. The diastereoselective photoisomerization of cis-2,3-diphenyl-1-benzoylcyclopropane derivatives bearing a chiral auxiliary on the benzoyl group has been investigated. When conducted within the confined environment of a zeolite, a significant diastereomeric excess of the trans-isomer can be achieved, a level of selectivity not observed in isotropic solution. nih.gov This highlights the role of supramolecular chemistry in controlling stereochemical outcomes.

The following tables summarize key research findings in the stereoselective synthesis of this compound derivatives, showcasing different catalytic systems and their reported efficiencies.

Table 1: Asymmetric Corey-Chaykovsky Cyclopropanation of Chalcone

| Catalyst/Ylide System | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Reference |

| (S)-(thiolan-2-yl)diphenylmethanol benzyl ether / Sulfur Ylide | trans-1-Benzoyl-2-phenylcyclopropane | High | High | High | nih.gov |

| La–Li₃–(biphenyldiolate)₃ + NaI / DMSM | trans-1-Benzoyl-2-phenylcyclopropane | 73-97 | >95:5 | 84-99 | nih.gov |

| Chiral Aminosulfoxonium Ylide | trans-1-Benzoyl-2-phenylcyclopropane | - | - | up to 43 | nih.gov |

Data represents a range for various chalcone derivatives as reported in the literature.

Table 2: Diastereoselective Photoisomerization of a Chiral cis-2,3-diphenyl-1-benzoylcyclopropane Derivative

| Reaction Conditions | Chiral Auxiliary | Product | Diastereomeric Excess (de, %) | Reference |

| NaY Zeolite | α-Methyl Benzylamine | trans-isomer | 71 | nih.gov |

| Isotropic Solution | α-Methyl Benzylamine | trans-isomer | 0 | nih.gov |

The chiral auxiliary is attached to the meta position of the benzoyl group via an amide bond.

These findings underscore the versatility of modern synthetic methods in accessing specific stereoisomers of this compound, a valuable scaffold in organic synthesis.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Controlled Transformations

The precise control of reactivity and stereochemistry in transformations involving Phenyl(2-phenylcyclopropyl)methanone is a primary objective of ongoing research. Emerging strategies are moving beyond traditional Lewis acids to more complex and tailored catalytic systems that can achieve high levels of selectivity.

A significant area of development is dual-catalysis , which combines two distinct catalytic cycles to enable transformations not possible with a single catalyst. For instance, a dual-catalyst system for enantioselective [3+2] photocycloadditions of aryl cyclopropyl (B3062369) ketones has been reported, utilizing a chiral Lewis acid in tandem with a transition metal photoredox catalyst. This approach allows the stereocontrolling chiral catalyst to be optimized independently of the photocatalyst, opening a new avenue for asymmetric synthesis.

Chiral Brønsted base catalysis represents another frontier, offering an alternative to the more common Lewis acid activation. A novel enantioselective (8+3) cycloaddition between D-A cyclopropanes and tropones has been developed using a bifunctional optically-active Brønsted base. nih.gov This method leverages an anionic activation strategy, a departure from typical protocols, and expands the toolkit for asymmetric cycloadditions. nih.gov

Furthermore, organocatalysis continues to evolve with the design of new catalysts for specific transformations. Novel chiral imidazolidinone organocatalysts have been successfully employed in the desymmetrization of meso-cyclopropyl carbaldehydes, demonstrating the potential for metal-free systems to achieve high enantioselectivity in ring-opening reactions. researchgate.net

| Catalytic System | Transformation Type | Key Advantage |

| Dual Photoredox/Chiral Lewis Acid | Enantioselective [3+2] Cycloaddition | Independent optimization of photocatalyst and stereocontrolling catalyst |

| Chiral Brønsted Base | Enantioselective (8+3) Cycloaddition | Anionic activation pathway, divergent from Lewis-acid methods nih.gov |

| Chiral Imidazolidinone Organocatalyst | Desymmetrization of meso-cyclopropanes | Metal-free, highly enantioselective ring-opening researchgate.net |

Exploration of New Ring-Opening and Cycloaddition Pathways

While Lewis acid-promoted ring-opening of D-A cyclopropanes into 1,3-dipoles is a well-established pathway, current research is actively exploring mechanistically distinct routes to generate novel molecular architectures. researchgate.netresearchgate.net

Photocatalysis is a key emerging area, enabling unique cycloaddition modes. Visible-light photocatalysis can initiate the one-electron reduction of aryl cyclopropyl ketones to form a ring-opened distonic radical anion. This reactive intermediate can then engage in formal [3+2] cycloadditions with a range of alkenes, constructing densely substituted cyclopentane rings in a mechanistically novel fashion. nih.govnih.gov

Researchers are also discovering entirely new cycloaddition paradigms . The formal insertion of thioketenes has been achieved using 3-thioxocyclobutanones as precursors, leading to 2-substituted tetrahydrothiophenes through a (3+2) spiroannulation followed by a (2+2) cycloreversion sequence. researchgate.net Furthermore, the scope of cycloadditions has been expanded to include higher-order systems like (4+3) and (8+3) cycloadditions, providing access to seven- and eleven-membered ring systems, respectively, which are challenging to synthesize via traditional methods. nih.govresearchgate.net

A novel activation method that avoids Lewis or Brønsted acids has also been reported for D-A cyclopropanes containing a phenolic donor group. nih.gov Treatment with a base triggers deprotonation and rapid isomerization to a transient quinone methide intermediate. This species can be trapped in a [4+1] annulation with sulfur ylides to afford functionalized dihydrobenzofurans, demonstrating a new "tug-of-war" activation strategy between ring strain and aromaticity. nih.gov

Advanced Computational Modeling for Predicting Reactivity and Selectivity in Complex Systems

The complexity of the reaction pathways and the subtle energetic differences between competing transition states make computational modeling an indispensable tool for future research. Density Functional Theory (DFT) and other advanced computational methods are increasingly being used not just to rationalize experimental results but to predict reactivity and guide the design of new experiments.

Mechanism and Selectivity Prediction: DFT calculations have been instrumental in elucidating the mechanism and stereoselectivity of cycloaddition reactions. For instance, in the Brønsted acid-catalyzed cycloaddition of D-A spirocyclopropanes with aldehydes, computational studies have detailed the three key stages: activation, nucleophilic attack, and final product formation. nih.gov These models can analyze noncovalent interactions in key transition states to reveal that stereoselectivity is determined thermodynamically rather than kinetically, providing crucial insights for reaction optimization. nih.gov

Guiding Catalyst and Substrate Design: Computational studies on rhodium-catalyzed reactions have demonstrated that donor-acceptor carbenoids, which are related to the intermediates from D-A cyclopropanes, have significantly higher potential energy barriers for transformation compared to simpler acceptor systems. researchgate.net This inherent stability is linked to their higher selectivity. Analysis of transition state geometries has led to the development of rational models for predicting the stereochemical outcome, which can guide the design of more effective catalysts. researchgate.net

Exploring Novel Reactivity: Theoretical calculations are also vital in proposing and validating novel reaction mechanisms. Plausible mechanisms for newly discovered reactions, such as the base-mediated generation of quinone methides from phenolic D-A cyclopropanes, can be proposed and supported by DFT calculations. nih.gov Similarly, computational studies have been used to support proposed mechanisms for photocatalytic processes involving radical intermediates. researchgate.net The synergy between experimental work and quantum chemical calculations is expected to accelerate the discovery of new transformations. researchgate.net

Synthesis of Highly Functionalized and Structurally Diverse Derivatives for Chemical Probes

The unique three-dimensional scaffold of the 2-phenylcyclopropyl group and the diverse range of complex heterocyclic structures that can be generated from it make these compounds highly attractive for applications in medicinal chemistry and chemical biology. Future research will focus on leveraging the new synthetic methodologies to create libraries of highly functionalized derivatives for use as chemical probes.

The core structure of this compound is found within molecules designed for biological applications. For example, a series of N-substituted (2-phenylcyclopropyl)methylamines were designed and synthesized as functionally selective agonists for the serotonin (B10506) 2C (5-HT2C) receptor, which is a target for antipsychotic medications. scispace.com This demonstrates the value of the 2-phenylcyclopropyl core in generating potent and selective ligands for challenging biological targets.

Furthermore, the broader benzoyl-phenyl-methanone scaffold is a known pharmacophore. Derivatives of benzofuran-2-yl(phenyl)methanone have been synthesized and evaluated as imaging probes for detecting β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. scispace.com This highlights the potential for derivatives of this compound, particularly those generated through novel cycloaddition pathways, to be adapted for similar diagnostic or therapeutic purposes. The ability to rapidly generate diverse carbo- and heterocyclic scaffolds, such as pyrroles, thiolanes, and tetrahydrofurans, provides a rich platform for creating novel chemical probes to investigate complex biological systems. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for phenyl(2-phenylcyclopropyl)methanone, and how are intermediates characterized?

- Methodological Answer : A common approach involves cyclopropane ring formation via [3+2] photocycloaddition reactions using substituted cyclopropanes and alkynes. For example, (2-phenylcyclopropyl)methanone derivatives are synthesized under blue LED irradiation with Rh-based catalysts in chlorobenzene, yielding diastereomers (d.r. 1.7:1) . Intermediates are characterized using NMR and HRMS to confirm regioselectivity and purity. Crystallization in ethyl acetate or heptane is employed for solid-state purification .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Nuclear magnetic resonance ( NMR) and high-resolution mass spectrometry (HRMS) are critical. For instance, NMR peaks at δ 7.2–7.8 ppm confirm aromatic protons, while cyclopropane protons appear as distinct multiplets (δ 1.5–2.5 ppm). HRMS data (e.g., m/z 258.3 [M+H]) validate molecular weight and purity .

Q. What are the primary research applications of this compound?

- Methodological Answer : It serves as a precursor in photoredox catalysis (e.g., visible-light-driven C–C bond cleavage via single-electron transfer (SET) pathways, yielding 80% ring-opening products) . It is also used in asymmetric synthesis of enantiopure compounds for pharmacological studies, such as apoptosis-inducing agents .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in photocycloadditions involving this compound?

- Methodological Answer : Diastereomer ratios (d.r.) depend on catalyst choice and solvent polarity. For example, using Δ-RhS catalysts in PhCl under blue LEDs yields a d.r. of 1.7:1, attributed to steric effects in the transition state. Chiral HPLC is required to separate enantiomers, with retention times varying by 2–3 minutes .

Q. What mechanistic insights explain the SET pathway in photocatalytic reductions of this compound?

- Methodological Answer : Ni-doped CdS quantum dots facilitate SET, generating ketyl radical anions. GC-MS analysis of reaction mixtures identifies ring-opened products (m/z 242.3), supported by isotopic labeling experiments. Transient absorption spectroscopy confirms radical lifetimes of <1 µs .

Q. How can computational modeling optimize stereochemical outcomes in cyclopropane-containing methanone derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict transition-state energies for cyclopropane ring-opening. For example, activation energies of 25–30 kcal/mol correlate with experimental yields. Molecular dynamics simulations further refine solvent effects on enantioselectivity .

Q. What strategies resolve contradictions in yield data for this compound derivatives?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., protonation vs. radical recombination). Controlled experiments under inert atmospheres (N) minimize side reactions, improving yields from 63% to >80% . Kinetic studies (e.g., variable-temperature NMR) quantify rate constants for intermediate steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.